trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid
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Overview
Description
Trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes a cyclopropylamino group, a cyclohexane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reductive amination of 4-oxo cyclohexane carboxylate with cyclopropylamine under the catalysis of a Lewis acid. This is followed by ester hydrolysis under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound shares a similar cyclohexane ring structure but differs in the functional groups attached.
Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: Another similar compound with a trifluoromethyl group instead of the cyclopropylamino group.
Uniqueness: Trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21NO3 |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-[3-(cyclopropylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO3/c15-12(14-11-6-7-11)8-3-9-1-4-10(5-2-9)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17) |
InChI Key |
CAOFOVCMMRJPET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCC(=O)NC2CC2)C(=O)O |
Origin of Product |
United States |
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